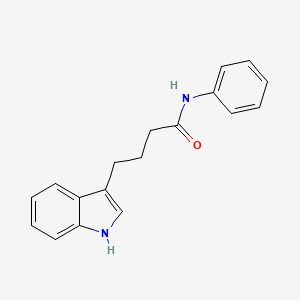
1H-Indole-3-butanamide, N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-butanamide, N-phenyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
The synthesis of 1H-Indole-3-butanamide, N-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another approach is the direct arylation of NH-indoles using palladium-catalyzed reactions, which allows for the regioselective formation of 3-phenyl-1H-indoles . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction conditions.
Análisis De Reacciones Químicas
1H-Indole-3-butanamide, N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole-3-butanamide, N-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-butanamide, N-phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as enzyme inhibitors, blocking the activity of specific enzymes involved in disease pathways . The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
1H-Indole-3-butanamide, N-phenyl- can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
3-Phenyl-1H-indole: Used in the synthesis of various bioactive molecules.
The uniqueness of 1H-Indole-3-butanamide, N-phenyl- lies in its specific structure, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .
Propiedades
Número CAS |
57932-47-5 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-N-phenylbutanamide |
InChI |
InChI=1S/C18H18N2O/c21-18(20-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2,(H,20,21) |
Clave InChI |
WMYIGBRBRMUKJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

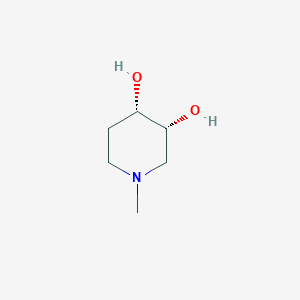
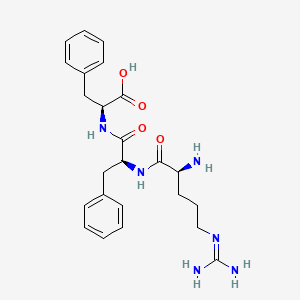
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
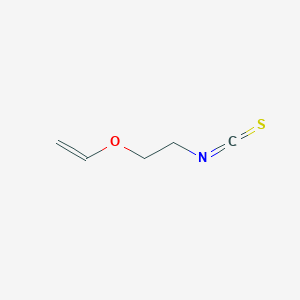
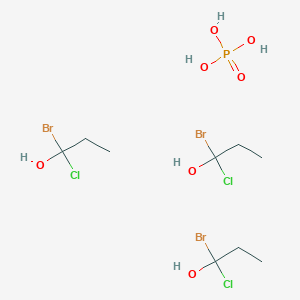
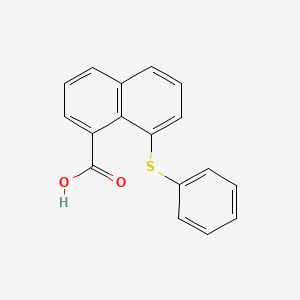
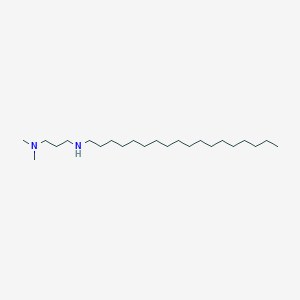
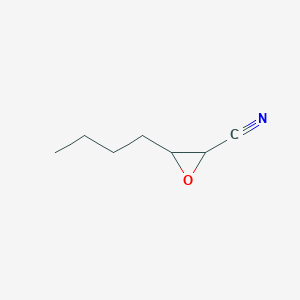
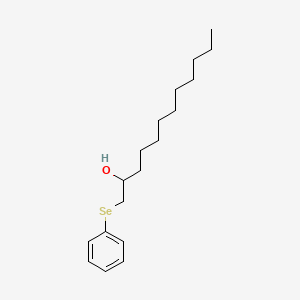
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
